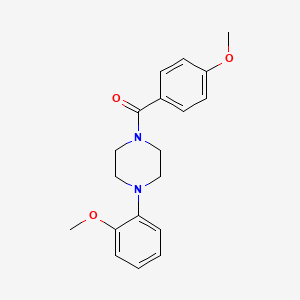

![molecular formula C17H20N2O4 B5587461 N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide involves ring opening followed by ring closure reactions, showcasing a complex process of forming such molecules. A study by Halim and Ibrahim (2022) describes the synthesis of a novel compound through these methods, highlighting the intricate steps involved in forming complex organic molecules with specific functional groups (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide has been studied using various analytical techniques. For instance, the crystal structure analysis of related compounds reveals detailed geometric configurations, bond lengths, and angles, contributing to understanding the compound's molecular framework (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural features. Studies on related molecules have shown that specific functional groups and molecular configurations can dictate their reactivity towards various chemical reactions. For example, the presence of methoxy and acetamide groups can significantly impact a compound's nucleophilic and electrophilic properties, affecting its behavior in synthetic pathways and chemical transformations (Sakai et al., 2022).

Scientific Research Applications

Synthesis and Biological Activities

Research into compounds with the benzofuran core structure has revealed significant biological activities, including anticancer properties. For instance, the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid demonstrated significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of benzofuran derivatives (Su et al., 1986).

Pharmacological Characterization

The pharmacological characterization of kappa-opioid receptor antagonists, such as PF-04455242, showcases the potential for compounds with related structures to be explored for the treatment of depression and addiction disorders. The selectivity and potency of these compounds suggest that derivatives of N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide could be valuable for neurological research (Grimwood et al., 2011).

Synthetic Applications

The versatility of the benzofuran core in synthesizing diverse heterocycles is well-documented. Research on the synthesis of different heterocycles using benzofuran derivatives underscores their utility in creating compounds with enhanced biological activities (Patankar et al., 2000). Additionally, the use of benzofuran derivatives for the efficient synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality demonstrates the synthetic flexibility and potential of compounds related to N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide in organic synthesis (Mahata et al., 2003).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into benzothiazolinone acetamide analogs for spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling suggest that structurally related compounds could be explored for their potential in renewable energy applications. The light-harvesting efficiency and non-linear optical activity of these compounds indicate that derivatives of N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide might have applications in dye-sensitized solar cells and as materials with desirable electronic properties (Mary et al., 2020).

properties

IUPAC Name |

N-[1-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-14-5-4-13(22-3)8-15(14)23-16(10)17(21)19-7-6-12(9-19)18-11(2)20/h4-5,8,12H,6-7,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMHJASFLSXXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)

![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)

![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)

![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)